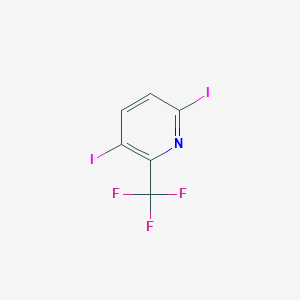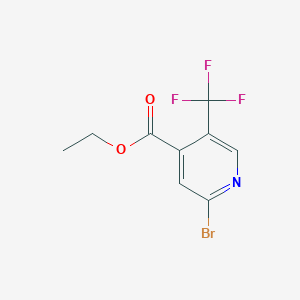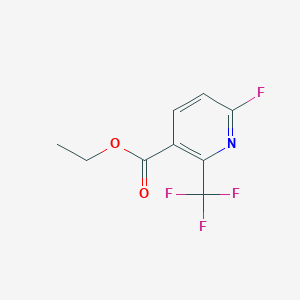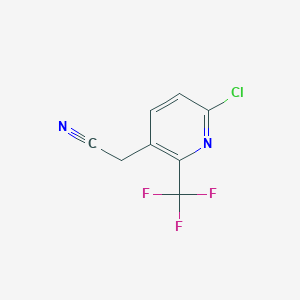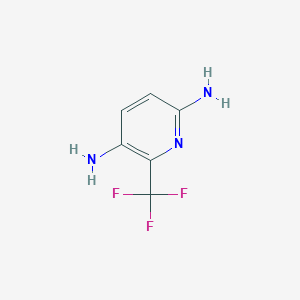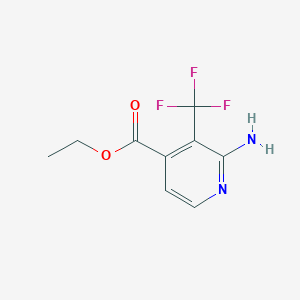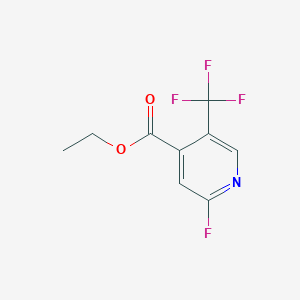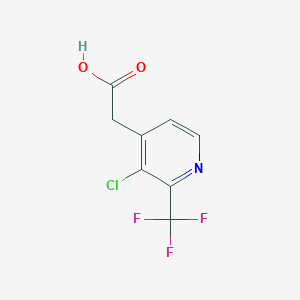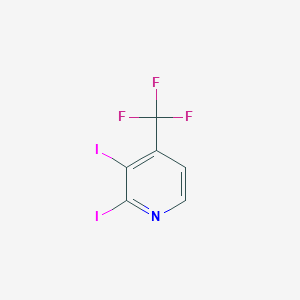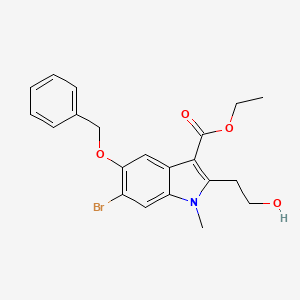
ethyl 5-(benzyloxy)-6-bromo-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate
Übersicht
Beschreibung
The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a benzyl group attached to the 5-position of the indole via an oxygen atom, a bromine atom at the 6-position, and an ethyl group at the 2-position of the indole. The ethyl group is further substituted with a hydroxyl group .
Molecular Structure Analysis
The molecular structure would be based on the indole backbone, with the various substituents likely affecting the compound’s overall polarity and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which could make it a good candidate for further reactions, such as cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a bromine atom could increase its molecular weight and potentially its boiling point. The hydroxyl group could allow for hydrogen bonding, potentially increasing its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthetic Techniques : Studies have demonstrated the synthesis of related compounds, such as 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester, through processes involving the use of raw materials like 5-acetyl-1,2-dimethylindole-3-carboxylate and bromine, highlighting the development of optimized synthesis parameters for high yield and purity Huang Bi-rong, 2013.
Pharmacological Applications
Inhibition of 5-Lipoxygenase (5-LO) : Several studies have explored the structural optimization of 2-substituted 5-hydroxyindole-3-carboxylates, revealing their potent inhibition of human 5-lipoxygenase, an enzyme linked to inflammatory and allergic disorders. This suggests potential applications in developing anti-inflammatory therapeutics E. Karg et al., 2009; A. Peduto et al., 2014.
Anti-Hepatitis B Virus (HBV) Activities : Compounds structurally related to the specified molecule have shown significant anti-HBV activities, indicating their potential as therapeutic agents against hepatitis B virus Chunshen Zhao et al., 2006.
Optical and Material Science Applications
- Optical Characterizations for Photodiode Applications : Research into related molecules has led to the development of novel compounds with significant optical behavior, suggesting their utility in the manufacturing of organic photodiodes and other optoelectronic devices Nadia Ali Ahmed Elkanzi et al., 2020.
Wirkmechanismus
Target of Action
It is known that benzofuran compounds, which share a similar structure, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Biochemical Pathways
Benzofuran derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities . The compound could potentially interfere with the pathways related to the biological activities mentioned above (anti-tumor, antibacterial, anti-oxidative, and anti-viral).
Result of Action
Given the biological activities associated with similar compounds, it can be inferred that the compound might induce changes at the cellular level that result in anti-tumor, antibacterial, anti-oxidative, or anti-viral effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 6-bromo-2-(2-hydroxyethyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO4/c1-3-26-21(25)20-15-11-19(27-13-14-7-5-4-6-8-14)16(22)12-18(15)23(2)17(20)9-10-24/h4-8,11-12,24H,3,9-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJCCDMVWCSVQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(benzyloxy)-6-bromo-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



